molecular formula C5H3N3O B114317 4-Hydroxypyrimidine-5-carbonitrile CAS No. 4774-34-9

4-Hydroxypyrimidine-5-carbonitrile

Cat. No.: B114317
CAS No.: 4774-34-9
M. Wt: 121.1 g/mol
InChI Key: SVOQOFSQLVVHKQ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3N3O. It is also known by its synonyms, 1,4-Dihydro-4-oxo-5-pyrimidinecarbonitrile and 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile . This compound is a solid at room temperature and has a melting point of 244-249°C . It is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several routes. One common method involves the reaction of cyanoacetamide with formamide under specific conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxypyrimidine-5-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

4-Hydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as pyrimidine-5-carbonitrile and its derivatives . The presence of the hydroxyl group in this compound introduces additional reactivity and potential for hydrogen bonding, making it unique in its chemical behavior and applications. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and reactivity, leading to diverse applications in research and industry.

Properties

IUPAC Name

6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQOFSQLVVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480600
Record name 4-Hydroxypyrimidine-5-carbonitrile
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Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-34-9
Record name 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile
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Record name 4-Hydroxypyrimidine-5-carbonitrile
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Record name 4774-34-9
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Synthesis routes and methods

Procedure details

First, 22.5 g (0.187 mol) of 1-amidino-4,4-dimethylimidazolidin-2-one are introduced as a suspension in 300 ml of absolute DME with stirring and exclusion of moisture. Next, 56 g (0.119 mol) of ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide in 300 ml of absolute DME are slowly added dropwise at 0° C. After addition, the mixture is stirred at room temperature for 2 hours. After this time the reaction has ended (TLC checking). 125 ml of glacial acetic acid are added dropwise with stirring to this solution and it is stirred for 2 hours at a temperature of 50° C. After allowing to stand overnight at room temperature, the cyclization to the pyrimidine derivative has ended. For working-up, the precipitated 5-cyano-4-pyrimidone derivative formed as a by-product is filtered off. The filtrate is concentrated, the glacial acetic acid is evaporated with toluene, and the semisolid residue is taken up in ethyl acetate. Additionally precipitated amounts of the 5-cyano-4-pyrimidone derivative formed are removed again by filtration. The ethyl acetate phase is then washed 2× with 2N aqueous NaOH solution and 2× with saturated sodium chloride solution, dried using MgSO4, filtered and concentrated on a rotary evaporator, after which, as a residue, 51 g of crude product remain as a dark oil. Purification is carried out by means of column chromatography using silica gel and ethyl acetate as eluent. After evaporating the solvent, 12.56 g of 4-amino-2-(4,4-dimethylimidazolidin-2-on-1-yl)pyrimidine-5-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoro- methyl)phenyl]carboxamide remain as yellowish crystals (18% of theory).
Name
1-amidino-4,4-dimethylimidazolidin-2-one
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethoxymethylene-N-(2,2,3,3,4,4,4-heptafluorobutyl)-N-[(3-trifluoromethyl)phenyl]cyanoacetamide
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?

A1: Yes, recent research suggests that this compound can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using this compound and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].

Q2: How does pressure impact the conductive properties of the 2D-MOF formed with this compound?

A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.

Q3: Can this compound be used as a building block for synthesizing other organic compounds?

A3: Yes, this compound serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using this compound as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.

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